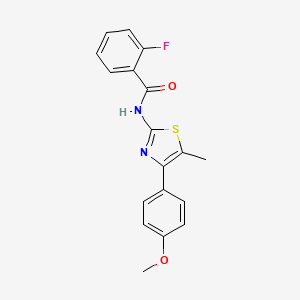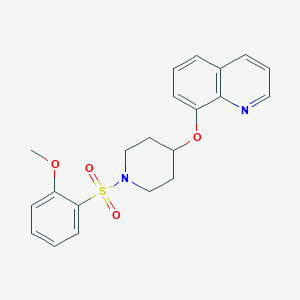![molecular formula C22H22N4O3S B2971374 (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 897474-66-7](/img/structure/B2971374.png)
(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a nitro group, a benzothiazole ring, a piperazine ring, and a tetrahydronaphthalene ring. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to (4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis and antimicrobial activity of new pyridine derivatives, including those with benzothiazole and piperazine components, have shown variable and modest activity against bacteria and fungi. This suggests their potential as lead compounds for further antimicrobial agent development (Patel, Agravat, & Shaikh, 2011).
Anticancer Activity
Derivatives of the compound have been investigated for their anticancer properties. The synthesis of specific derivatives and their reaction with nucleophile agents for anticancer evaluation has highlighted their potential efficacy. Some newly synthesized compounds were evaluated as anticancer agents, indicating a promising avenue for cancer therapy research (Gouhar & Raafat, 2015).
Anti-Mycobacterial Activity
Another significant area of research is the anti-mycobacterial potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones. These compounds have been identified as new chemotypes with promising anti-tubercular activity. Several derivatives showed potent activity against Mycobacterium tuberculosis, highlighting their therapeutic potential against tuberculosis (Pancholia et al., 2016).
Development of Diagnostic Agents
Research also extends to the development of diagnostic agents. For example, the synthesis of [(11)C]Am80 via novel Pd(0)-mediated rapid [(11)C]carbonylation using arylboronate and [(11)C]carbon monoxide for potential use in positron emission tomography (PET) radiotracers indicates the compound's utility in medical imaging and diagnosis (Takashima-Hirano, Ishii, & Suzuki, 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-inflammatory properties, suggesting that they may interact with multiple targets.
Mode of Action
Similar compounds have been found to act as dopamine and serotonin antagonists , suggesting that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit cox-1 , suggesting that this compound may affect the prostaglandin synthesis pathway.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that this compound may have acceptable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-21(17-6-5-15-3-1-2-4-16(15)13-17)24-9-11-25(12-10-24)22-23-19-8-7-18(26(28)29)14-20(19)30-22/h5-8,13-14H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHUYNPPLJOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

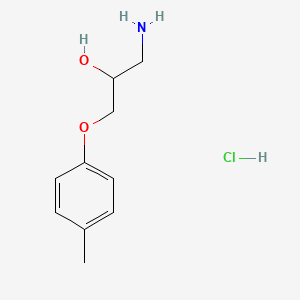
![3-(3-Methoxyphenoxy)-4-(3-methoxyphenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2971293.png)
![8-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2971295.png)
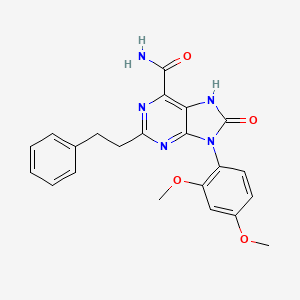
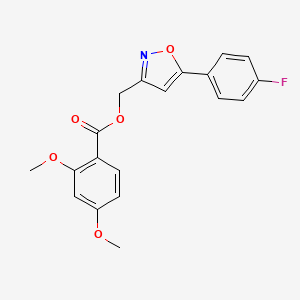
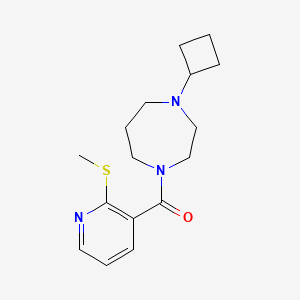
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2971302.png)
![N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B2971304.png)
![2-(4-fluorophenyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2971305.png)
